REACTION_SMILES
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[NH2:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[c:1]1([CH:7]2[CH2:8][CH2:9][C:10](=[O:11])[O:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[cH:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[c:1]1([CH:7]([CH2:8][CH2:9][C:10](=[O:11])[NH:13][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[OH:12])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(c2ccccc2)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(CCC(O)c1ccccc1)NCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |